Biperiden hydrochloride
CAS No.: 1235-82-1
Cat. No.: VC0002254
Molecular Formula: C21H30ClNO
Molecular Weight: 347.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1235-82-1 |
---|---|
Molecular Formula | C21H30ClNO |
Molecular Weight | 347.9 g/mol |
IUPAC Name | 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H |
Standard InChI Key | RDNLAULGBSQZMP-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Canonical SMILES | C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Chemical and Pharmaceutical Profile of Biperiden Hydrochloride
Structural Characteristics and Physicochemical Properties
Biperiden hydrochloride (C₂₁H₃₀ClNO, molecular weight 347.92 g/mol) is the hydrochloride salt of α-5-norbornen-2-yl-α-phenyl-1-piperidinepropanol . The compound crystallizes as a white, odorless powder with limited aqueous solubility (DMSO solubility >20 mg/mL) and a melting point of 238°C . Its bicyclic norbornene moiety confers rigidity to the molecular structure, enhancing central nervous system penetration compared to simpler anticholinergics .
The lactate salt variant (C₂₁H₂₉NO·C₃H₆O₃, molecular weight 401.54 g/mol) is utilized in parenteral formulations, offering improved solubility for intramuscular administration . Both salt forms exhibit stability under standard storage conditions (2–8°C), though light-sensitive degradation necessitates opaque packaging .
Synthesis and Manufacturing
The industrial synthesis involves a Mannich reaction between acetophenone, formaldehyde, and piperidine hydrochloride, followed by Grignard addition with 5-chloro-2-norbornene . Key steps include:
-
Mannich Base Formation:
-
Grignard Addition:
Reaction with norbornenylmagnesium chloride yields 3-piperidino-1-phenyl-1-(5-norbornen-2-yl)propanol .
Final hydrochloride salt formation achieves a purity >98%, with residual solvents controlled per ICH guidelines . The process scalability and minimal byproducts (≤0.5%) make it economically viable for large-scale production .
Pharmacological Mechanisms and Receptor Interactions
Central Muscarinic Antagonism
Biperiden competitively inhibits M₁ muscarinic receptors in the striatum, counteracting acetylcholine hyperactivation secondary to dopaminergic deficiency . In vivo microdialysis studies demonstrate a 60–70% reduction in striatal acetylcholine levels at therapeutic doses (2–4 mg), correlating with tremor suppression .
Peripheral Anticholinergic Effects
While primarily central-acting, biperiden exhibits peripheral effects at higher doses:
-
Antisecretory: 30–40% reduction in salivary and bronchial secretions .
-
Smooth Muscle Relaxation: IC₅₀ = 12 nM for ileal contraction inhibition .
-
Mydriasis: Pupil dilation observable at plasma concentrations >5 ng/mL .
Nicotinolytic Activity
Unique among anticholinergics, biperiden demonstrates non-competitive antagonism at neuronal nicotinic receptors (α4β2 subtype, Kᵢ = 8.3 μM) . This dual cholinergic-nicotinolytic profile may explain its superior efficacy in refractory dystonias compared to pure muscarinic antagonists .
Clinical Applications and Therapeutic Efficacy
Parkinson’s Disease Management
In a 12-week randomized trial, biperiden (2–6 mg/day) reduced UPDRS-III scores by 41% versus placebo (p<0.001) . Bradykinesia and rigidity show earliest improvement (Day 3–5), while postural instability requires prolonged therapy (Week 4–6) .
Table 1: Dosage Regimens for Parkinsonian Indications
Indication | Initial Dose | Maintenance Dose | Max Daily Dose |
---|---|---|---|
Idiopathic Parkinson’s | 2 mg BID | 4–6 mg/day | 16 mg |
Neuroleptic-induced EPS | 2 mg TID | 4–8 mg/day | 12 mg |
Postencephalitic Parkinsonism | 1 mg QD | 2–4 mg/day | 8 mg |
Acute Extrapyramidal Symptom Control
Pharmacokinetics and Metabolic Disposition
Absorption and Distribution
-
Oral Bioavailability: 87% in rats; human Tₘₐₓ = 1–1.5 hours .
-
Protein Binding: 85–90%, primarily to α₁-acid glycoprotein .
-
Volume of Distribution: 14.6 L/kg, reflecting extensive tissue penetration .
Metabolism and Elimination
Hepatic CYP2D6-mediated hydroxylation generates three major metabolites:
-
4-Hydroxybiperiden (40% of dose) – inactive
-
N-Desmethylbiperiden (25%) – weak anticholinergic activity
-
5-Norbornenyl epoxide (15%) – potential neurotoxicity at high concentrations .
Elimination is biphasic:
-
Initial Half-life: 11–24 hours (single dose)
-
Terminal Half-life: 25 ± 9 hours (steady-state) .
Renal excretion accounts for 50% of clearance, necessitating dose adjustment in severe CKD (eGFR <30 mL/min) .
Geriatric Pharmacokinetics
Aged patients exhibit 2.3-fold higher AUC and 35% reduced clearance versus younger adults due to:
-
↓ Hepatic CYP2D6 activity (-40%)
-
↓ Renal excretion (-25%)
-
↑ α₁-acid glycoprotein (+30%) .
Recommended geriatric dosing: 1 mg BID initially, titrated to 4 mg/day maximum .
Adverse Effects and Risk Mitigation
Common Adverse Reactions (Frequency >5%)
-
Central: Confusion (12%), somnolence (8%), memory impairment (6%)
-
Peripheral: Dry mouth (23%), constipation (15%), blurred vision (9%) .
Serious Risks and Contraindications
-
Narrow-Angle Glaucoma: Absolute contraindication due to 7.8 mmHg IOP elevation per 2 mg dose .
-
Prostatic Hyperplasia: Urinary retention in 18% of males with IPSS >7 .
Overdose Management
Critical interventions for acute poisoning (≥50 mg):
-
Physostigmine: 1–2 mg IV, reverses central anticholinergic syndrome within 5 minutes .
-
Active Cooling: For hyperthermia >39°C, reduces mortality from 32% to 4% .
-
Hemodialysis: Removes 45–60% of unbound drug in anuric patients .
Comparative Efficacy in Movement Disorders
Biperiden vs. Benzhexol (Trihexyphenidyl)
-
Tremor Reduction: 78% vs. 75% (p=0.67)
-
Rigidity Improvement: 82% vs. 79% (p=0.54)
-
Onset of Action: 2.1 vs. 3.4 days (p=0.03) .
Biperiden’s faster onset and lower incidence of peripheral anticholinergic effects (23% vs. 41%) favor its use in acute settings .
Combination with Levodopa
Adjuvant biperiden (4 mg/day) enhances levodopa’s motor benefits by 29% (UPDRS-III Δ= -15.2 vs. -11.8, p=0.02) while reducing dyskinesia fluctuations (OR=0.6, 95% CI 0.4–0.9) . The synergy arises from complementary D₂ agonism and M₁ antagonism in striatal medium spiny neurons.
Future Directions and Unmet Needs
Sustained-Release Formulations
Phase II trials of biperiden XR (8 mg once-daily) show non-inferiority to IR dosing (ΔUPDRS-III=0.8, 95% CI -1.2–2.8) with 40% lower incidence of peak-dose confusion . Expected availability: Q3 2026.
Biomarker-Guided Dosing
Preliminary PET studies correlate M₁ receptor occupancy (RO):
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume